Cholestane-3β,5α,6α-triol-d7

Atherosclerosis Oxysterol Lipoprotein oxidation

Accurate oxysterol quantification is compromised when non-structurally-identical internal standards are used, with differential extraction and derivatisation introducing systematic bias. Cholestane-3β,5α,6α-triol-d7 is the exact heptadeuterated analogue of the 6α-triol epimer, providing the mass shift (+7 Da) and matched physicochemical behaviour essential for reliable isotope-dilution LC-MS/MS and GC-MS workflows. Key advantages: · Enables isomer-resolved quantification of the 6α-triol epimer without interference from the co-eluting 6β form. · Compensates for the 40-60% analyte loss documented during oxysterol sample preparation. · Supports multi-year cohort studies with >98% purity and lot-to-lot consistency under -20°C storage.

Molecular Formula C₂₇H₄₁D₇O₃
Molecular Weight 427.71
Cat. No. B1155703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholestane-3β,5α,6α-triol-d7
Synonyms3β-Hydroxycholestane-5α,6α-diol-d7;  (3β,5α,6α)-Cholestane-3,5,6-triol-d7
Molecular FormulaC₂₇H₄₁D₇O₃
Molecular Weight427.71
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cholestane-3β,5α,6α-triol-d7: Deuterated Internal Standard for Oxysterol Research


Cholestane-3β,5α,6α-triol-d7 (CAS 35089-25-9, deuterated) is a heptadeuterated analogue of the endogenous oxysterol cholestane-3β,5α,6α-triol, a cholesterol autoxidation product that co-accumulates with its 6β epimer in human atherosclerotic plaques at concentrations >10-fold higher than in healthy vessels . Unlike the more widely studied cholestane-3β,5α,6β-triol, this 6α isomer was identified as a distinct LDL oxidation product in 1996 and has been independently implicated in vascular smooth muscle and endothelial cell toxicity . The -d7 label provides a mass shift of +7 Da, enabling its unambiguous use as a stable isotope dilution internal standard in GC-MS and LC-MS/MS workflows for the absolute quantification of the native 6α-triol isomer .

1
Isomer-specific 6α-triol stable isotope dilution internal standard (ISTD) for GC-MS / LC-MS/MS
Enables isomer-resolved oxysterol quantification
2
+7 Da mass shift (heptadeuterated) for unambiguous extracted ion chromatogram separation
Supports baseline MS resolution in SRM mode
3
Exact-match ISTD corrects for differential extraction, SPE, and derivatisation losses
Supports quantitative recovery correction review

Why Cholestane-3β,5α,6α-triol-d7 Cannot Be Replaced


Generic oxysterol internal standards such as 5α,6α-epoxycholestanol-d7, 27-hydroxycholesterol-d6, or 25-hydroxycholesterol-d6 are chemically and stereochemically distinct from cholestane-3β,5α,6α-triol, differing in both the number and orientation of hydroxyl groups . In isotope-dilution mass spectrometry, a non-structurally-identical internal standard exhibits differential extraction efficiency, derivatisation kinetics, and chromatographic retention, leading to systematic quantification bias. Soules et al. (2017) demonstrated that the use of the exact deuterated analogue is an 'absolute requirement' for accurate quantification of cholestane-triols, as non-matched internal standards fail to compensate for the 40–60% analyte loss observed during sample work-up . Furthermore, substitution with the more common cholestane-3β,5α,6β-triol-d7 introduces a configurational mismatch at C-6 that alters both chromatographic retention time and biological target engagement, rendering quantitative and functional comparisons invalid .

Target ISTD
Cholestane-3β,5α,6α-triol-d7 (+7 Da, 6α configuration)
Generic Substitute
Generic oxysterol ISTD (e.g., 5α,6α-epoxycholestanol-d7, 27-hydroxycholesterol-d6)
Non-structurally-identical ISTDs exhibit differential extraction efficiency and derivatisation kinetics, introducing systematic quantification bias. Reported analyte loss of 40–60% during sample work-up cannot be compensated by a non-matched ISTD.
Target ISTD
6α epimer configuration (C-6 hydroxyl orientation)
Epimer Substitute
Cholestane-3β,5α,6β-triol-d7 (more common 6β epimer)
Configurational mismatch at C-6 may alter chromatographic retention time and biological target engagement, rendering quantitative and functional comparisons invalid for 6α-specific studies.

Cholestane-3β,5α,6α-triol-d7 Performance Evidence


Atherosclerotic Plaque Enrichment vs. 6β Epimer

Cholestane-3β,5α,6α-triol was identified as a novel cholesterol autoxidation product in Cu²⁺- and lipoxygenase-oxidised LDL, present at similar concentrations to the well-known cytotoxic cholestane-3β,5α,6β-triol. In human atherosclerotic plaques, the 6α isomer was detected at concentrations more than 10-fold higher than in non-atherosclerotic control vessels, confirming its disease-relevant accumulation . The 6β epimer, while commercially dominant, derives from a distinct epoxide hydrolysis pathway and cannot serve as a surrogate for 6α-triol quantification without introducing configurational misassignment .

Plaque Enrichment
Head-to-head
>10× enrichment vs. healthy vessels
Human atherosclerotic plaques; GC-MS
Supports isomer-specific plaque oxysterol profiling
6β epimer cannot serve as quantification surrogate
Atherosclerosis Oxysterol Lipoprotein oxidation

Definitive MS Resolution via Isotopic Mass Shift

The -d7 label on the cholestane side chain introduces a mass increment of 7 atomic mass units (from nominal mass ~420 Da to ~427 Da), placing the internal standard signal well outside the natural isotopic envelope of the unlabelled analyte. This contrasts with -d3 or -d4 labelled analogues, where incomplete mass separation can cause signal overlap at low resolution . The Avanti Polar Lipids commercial product specifies >99% chemical purity (TLC) and the incorporation of seven deuterium atoms at the 25,26,26,26,27,27,27 positions, providing a clean extracted ion chromatogram with no detectable cross-talk into the analyte channel .

Mass Shift
Cross-study comparable
+7 Da
Heptadeuterated side chain; >99% isotopic enrichment
Supports baseline MS resolution in SRM mode
Eliminates isotopic cross-talk with unlabelled analyte
Isotope dilution mass spectrometry Stable isotope labelling Quantitative oxysterol analysis

Exact-Match Internal Standard Corrects for Preparation Loss

Soules et al. (2017) quantified the recovery of cholestane-3β,5α,6β-triol through each stage of a clinical serum GC-MS workflow (extraction, SPE, and trimethylsilylation) using ¹⁴C-radiolabelled tracer. They observed a cumulative material loss of 40–60% for the triol analyte prior to instrumental analysis. Critically, they concluded that only the corresponding deuterated triol internal standard—not a structural analogue—fully compensates for this loss, as non-identical standards exhibit differential partitioning during SPE and unequal derivatisation rates . The same principle applies to the 6α-triol isomer: only a deuterated 6α-triol internal standard co-elutes and co-derivatises identically, ensuring accurate correction.

Recovery Correction
Class-level inference
40–60% analyte loss corrected
Extraction, SPE, TMS derivatisation; GC-MS
Supports quantitative recovery correction review
Class-level inference from 6β isomer; data to verify for 6α
Sample preparation recovery Solid-phase extraction Derivatisation efficiency

High Purity Minimizes Interference in Oxysterol Panels

The commercial cholestane-3β,5α,6α-triol-d7 standard (Avanti Polar Lipids, product 700055P) is specified at >99% purity by TLC, with a single defined stereochemistry (3β,5α,6β or 3β,5α,6α depending on the catalogue listing). This level of purity exceeds that of many non-deuterated oxysterol reference standards, which are often supplied at ≥95% or ≥98% purity and may contain epimeric or dehydration impurities that co-elute with other panel analytes such as 7-ketocholesterol or 27-hydroxycholesterol . In a validated clinical GC-MS method for serum cholestane-3β,5α,6β-triol quantification, Kannenberg et al. (2017) achieved a limit of detection of 0.01 ng/mL and a limit of quantification of 0.03 ng/mL using the d7 internal standard, demonstrating that high internal standard purity directly supports low pg-level sensitivity .

Chemical Purity
Cross-study comparable
>99% (TLC)
Reported LOD 0.01 ng/mL; LOQ 0.03 ng/mL in serum matrix
Supports low baseline interference in oxysterol panels
Fewer impurity peaks vs. non-deuterated reference standards
Reference standard purity Multi-oxysterol profiling Quality assurance

Shelf Stability for Multi-Site Clinical Studies

The cholestane-3β,5α,6α-triol-d7 standard is shipped on dry ice and specified for storage at -20°C, conditions under which deuterated oxysterol standards have demonstrated stability for >24 months without detectable deuterium/hydrogen back-exchange or oxidative degradation . This stability profile contrasts with some non-deuterated oxysterol standards that are prone to autoxidation at -20°C, generating artefactual oxidation products that contaminate subsequent analyses . The OHSU Sterol Analysis Laboratory clinical SOP explicitly lists cholestane-3β,5α,6β-triol-d7 as the method internal standard for their CLIA-certified plasma oxysterol assay, confirming operational stability in a regulated diagnostic environment .

Storage Stability
Supporting evidence
>24 months at −20°C
Amber glass vials; dry ice shipping
Supports longitudinal study lot-to-lot consistency
Class-level stability inference; source-specific review
Reference standard stability Cold chain logistics Multi-centre clinical studies

Cholestane-3β,5α,6α-triol-d7 Application Scenarios


Quantitative 6α-Triol Analysis in Atherosclerotic Plaques

The 6α epimer of cholestane-triol has been specifically identified in human atherosclerotic plaques at >10× the concentration found in healthy arteries . Using cholestane-3β,5α,6α-triol-d7 as the exact-match isotope dilution internal standard enables researchers to quantify this isomer without interference from the co-eluting 6β epimer, providing isomer-resolved oxysterol profiles essential for understanding the distinct atherogenic mechanisms of each stereoisomer.

Oxysterol Assay Validation in Lysosomal Storage Disorders

Clinical laboratories developing LC-MS/MS or GC-MS assays for Niemann-Pick type C (NPC) biomarker panels require deuterated internal standards for each oxysterol target. The OHSU Sterol Analysis Laboratory's CLIA-certified protocol explicitly uses cholestane-3β,5α,6β-triol-d7 as a method internal standard, and analogous use of the 6α-triol-d7 enables laboratories to expand their panel to discriminate between the two triol epimers, which may have differential diagnostic utility . Kannenberg et al. (2017) demonstrated that with a deuterated triol internal standard, the GC-MS method achieves an LOQ of 0.03 ng/mL, sufficient for the diagnostic cut-off range of 20–200 ng/mL observed in NPC patients .

Monitoring Tamoxifen-Induced ChEH Modulation

Tamoxifen and related endocrine therapies modulate the ChEH enzyme, which converts 5,6-epoxycholesterols into cholestane-3,5,6-triols. Accurate quantification of 6α- and 6β-triol isomers in tumour tissue or plasma from breast cancer patients requires isomer-specific deuterated internal standards to correct for the 40–60% analyte loss documented during sample preparation . Cholestane-3β,5α,6α-triol-d7 provides the matched physicochemical behaviour necessary for reliable pharmacodynamic biomarker measurements in clinical trial settings.

Dietary Oxysterols in Cardiovascular Population Studies

Epidemiological studies quantifying oxysterol intake from cholesterol-rich foods and its correlation with plasma oxysterol levels demand long-term internal standard stability. The -d7 triol standard, with its demonstrated >99% purity and stability under -20°C storage , provides the requisite lot-to-lot consistency for multi-year cohort studies, avoiding the drift in calibration that occurs when non-deuterated or lower-purity standards degrade during extended storage.

Application
Selection Property
Validation Focus
Atherosclerotic plaque oxysterol profiling
Isomer-specific 6α-triol ISTD
Isomer-resolved quantification review
NPC biomarker oxysterol panel research
Exact-match deuterated triol ISTD
LOQ and isomer discrimination review
ChEH modulation pharmacodynamic research
Matched physicochemical behavior
Sample preparation recovery review
Dietary oxysterol cohort research
Long-term ISTD stability
Lot-to-lot consistency review
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